molecular formula C20H20N2O5S B4802575 METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4802575
M. Wt: 400.4 g/mol
InChI Key: GBVLUQGTAZITSH-UHFFFAOYSA-N
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Description

METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chromene core, a thiophene ring, and several functional groups that contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methoxy groups, amides, and carboxylates. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: Functional groups on the chromene and thiophene rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chromene oxides, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)THIOPHENE-2-CARBOXYLATE: A closely related compound with similar structural features.

    2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO DERIVATIVES: Compounds with variations in the chromene and thiophene rings.

Uniqueness

METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-imino-8-methoxychromene-3-carbonyl)amino]-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-4-6-12-10-14(20(24)26-3)19(28-12)22-18(23)13-9-11-7-5-8-15(25-2)16(11)27-17(13)21/h5,7-10,21H,4,6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVLUQGTAZITSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 2-(2-IMINO-8-METHOXY-2H-CHROMENE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE

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